Benzyl-PEG10-t-butyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

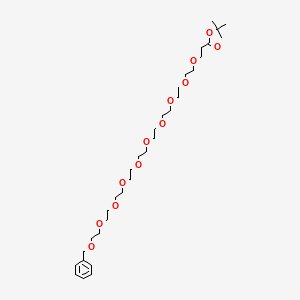

2D Structure

Eigenschaften

Molekularformel |

C32H56O12 |

|---|---|

Molekulargewicht |

632.8 g/mol |

IUPAC-Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H56O12/c1-32(2,3)44-31(33)9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-27-28-43-29-30-7-5-4-6-8-30/h4-8H,9-29H2,1-3H3 |

InChI-Schlüssel |

QXRAGURQNULYJP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl-PEG10-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl-PEG10-t-butyl ester, a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines the synthetic strategy, provides a detailed experimental protocol, and includes relevant characterization data.

Introduction

This compound is a heterobifunctional linker featuring a benzyl (B1604629) ether at one terminus and a t-butyl ester at the other, connected by a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) chain. The benzyl group serves as a stable protecting group for a hydroxyl functionality, while the t-butyl ester protects a carboxylic acid. The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated moieties, which is often crucial for their biological activity. This linker is particularly useful in PROTAC design, where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Synthetic Strategy

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). In this specific synthesis, the alkoxide is generated from the commercially available precursor, HO-PEG10-t-butyl ester, by treatment with a strong base. The subsequent reaction with a benzylating agent, such as benzyl bromide, yields the desired product.

The overall synthetic transformation is depicted in the following workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| HO-PEG10-t-butyl ester | ≥95% | Commercially Available |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, etc. |

| Benzyl Bromide | ≥98% | Sigma-Aldrich, etc. |

| Anhydrous Tetrahydrofuran (B95107) (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich, etc. |

| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific, etc. |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Fisher Scientific, etc. |

| Silica (B1680970) Gel | 230-400 mesh | Sorbent Technologies, etc. |

Reaction Procedure

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add HO-PEG10-t-butyl ester (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the alkoxide can be monitored by the cessation of hydrogen gas evolution.

-

Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

Work-up and Purification

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C32H56O12 |

| Molecular Weight | 632.78 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.37-7.27 (m, 5H, Ar-H), 4.57 (s, 2H, Ar-CH₂), 3.70-3.55 (m, 40H, PEG-CH₂), 2.45 (t, 2H, -CH₂-COO-), 1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.9, 138.5, 128.4, 127.7, 127.6, 80.5, 73.2, 70.9, 70.6, 70.5, 70.3, 70.0, 69.8, 67.2, 36.5, 28.1 |

| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ calculated for C32H56NaO12⁺: 655.36, found: 655.4 |

| Purity (HPLC) | ≥95% |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process involving the sequential addition of reagents to form the final product. The logical relationship of the synthesis can be visualized as a straightforward progression from starting materials to the final product.

Caption: Logical flow of the synthesis protocol.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures for the Williamson ether synthesis and subsequent purification, researchers can reliably produce this versatile linker for their drug discovery and development efforts. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

Benzyl-PEG10-t-butyl Ester as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide focuses on Benzyl-PEG10-t-butyl ester , a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in PROTAC design. Its structure features a 10-unit PEG chain that imparts desirable solubility and flexibility, a benzyl (B1604629) group for potential structural rigidity and interactions, and a t-butyl ester protecting group that allows for controlled, sequential synthesis. This guide will provide a comprehensive overview of its properties, a generalized synthesis protocol, and the broader context of its application in targeted protein degradation.

Physicochemical Properties of this compound

The rational design of PROTACs necessitates a thorough understanding of the linker's physical and chemical characteristics. This compound offers a unique combination of features that can be advantageous in developing effective protein degraders.

| Property | Value | Significance in PROTAC Design |

| Molecular Formula | C32H56O12 | Influences molecular weight and overall size of the final PROTAC. |

| Molecular Weight | 632.78 g/mol | A key parameter in assessing the "drug-likeness" of the resulting PROTAC. |

| Appearance | White to off-white solid | Standard for a purified chemical compound. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Facilitates handling and reaction setup during PROTAC synthesis. The PEG chain enhances the aqueous solubility of the final PROTAC. |

| PEG Chain Length | 10 ethylene (B1197577) glycol units | Provides significant hydrophilicity to counteract the often-lipophilic nature of the binding ligands, improving the solubility and cell permeability of the PROTAC. The length and flexibility are critical for optimal ternary complex formation. |

| Benzyl Group | Present | Can introduce a degree of rigidity to the linker, which may be beneficial for orienting the binding ligands for effective ternary complex formation. It can also participate in hydrophobic or pi-stacking interactions. |

| t-Butyl Ester Group | Present | A common protecting group for carboxylic acids. It is stable under many reaction conditions used for linker attachment and can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a carboxylic acid for subsequent coupling reactions. |

The Role of PEG Linkers in PROTACs

Polyethylene glycol (PEG) chains are one of the most frequently used linker types in PROTAC design due to their favorable properties[1][2]. The incorporation of a PEG linker, such as the one in this compound, can significantly impact the overall performance of a PROTAC in several ways:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation[1][3].

-

Improved Cell Permeability: By balancing the lipophilicity of the overall molecule, PEG linkers can enhance the ability of the PROTAC to cross cell membranes and reach its intracellular target.

-

Optimal Ternary Complex Formation: The flexibility and length of the PEG chain allow the two ligands of the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex with the target protein and the E3 ligase.

-

Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific binding of the PROTAC to other proteins and cellular components, thereby reducing off-target effects.

Experimental Protocols

Protocol 1: Coupling of this compound to an E3 Ligase Ligand

This step involves the deprotection of the benzyl group to yield a primary alcohol, followed by activation and coupling to the E3 ligase ligand.

Materials:

-

This compound

-

Palladium on carbon (10%)

-

Hydrogen gas

-

E3 ligase ligand with a carboxylic acid (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Deprotection of the Benzyl Group:

-

Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% palladium on carbon.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol-PEG10-t-butyl ester.

-

-

Activation of the Alcohol (optional, can be a one-pot reaction with coupling):

-

For conversion to a more reactive group like a tosylate or mesylate, the alcohol can be reacted with the corresponding sulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a solvent like dichloromethane.

-

-

Amide Coupling to E3 Ligase Ligand:

-

In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the deprotected alcohol-PEG10-t-butyl ester (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase-linker conjugate.

-

Protocol 2: Deprotection of the t-butyl Ester and Coupling to the POI Ligand

This final step involves the removal of the t-butyl ester protecting group to reveal a carboxylic acid, which is then coupled to the POI ligand.

Materials:

-

E3 ligase-linker conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

POI ligand with an amine functional group

-

HATU

-

DIPEA

-

Anhydrous DMF

Procedure:

-

t-Butyl Ester Deprotection:

-

Dissolve the E3 ligase-linker conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

-

-

Coupling to POI Ligand:

-

Dissolve the deprotected E3 ligase-linker-acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.

-

Add the POI ligand with an amine functional group (1.1 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Work-up the reaction as described in Protocol 1, step 3.

-

Purify the final PROTAC product by preparative HPLC to obtain the desired compound.

-

Quantitative Data Presentation

While specific data for PROTACs using this compound is not publicly available, the following table presents representative data for other PEG-containing PROTACs to illustrate the typical parameters measured and the range of activities observed.

| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| dBET1 | BRD4 | CRBN | PEG4 | 8 | >95 | MV4;11 | --INVALID-LINK-- |

| ARV-110 | Androgen Receptor | VHL | PEG-based | 1 | >95 | VCaP | --INVALID-LINK-- |

| Compound X | BTK | CRBN | PEG-based | 0.8 | ~90 | MOLM-14 | --INVALID-LINK-- |

| Compound Y | EGFR | VHL | PEG-based | 3.3 | >90 | HCC827 | --INVALID-LINK-- |

Note: The data presented here is for illustrative purposes and is derived from PROTACs with different PEG linker lengths and compositions.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a generalized signaling pathway that can be targeted by PROTACs, for instance, a receptor tyrosine kinase (RTK) pathway that is often dysregulated in cancer. A PROTAC targeting the RTK or a downstream signaling protein would lead to its degradation and the subsequent downregulation of the pathway.

References

The Strategic Role of the t-Butyl Ester Protecting Group in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The synthesis of these heterobifunctional molecules, which link a target-protein-binding ligand to an E3 ubiquitin ligase ligand, is a complex process that often necessitates the use of protecting groups to mask reactive functionalities. Among these, the t-butyl ester has proven to be a valuable tool for the temporary protection of carboxylic acid groups, which are frequently present in PROTAC linkers or ligands. This technical guide provides a comprehensive overview of the role and application of the t-butyl ester protecting group in PROTAC synthesis, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

The t-butyl ester protecting group is favored for its stability across a wide range of reaction conditions, including those involving nucleophiles and reducing agents, and its facile removal under specific acidic conditions.[1][2] This orthogonality allows for selective deprotection without compromising other sensitive functional groups within the complex PROTAC molecule.

Core Concepts: Advantages and Disadvantages

The selection of a protecting group is a critical decision in the design of a synthetic route. The t-butyl ester offers several key advantages in the context of PROTAC synthesis:

-

Acid Lability: The t-butyl ester is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[2] This deprotection step is typically clean and high-yielding.

-

Stability: It is robust and stable to a wide array of reagents and reaction conditions that are commonly employed in organic synthesis, including basic, nucleophilic, and reducing environments.[1]

-

Orthogonality: The specific conditions required for its removal (strong acid) are often compatible with other protecting groups used in PROTAC synthesis, such as Boc (t-butyloxycarbonyl) for amines, allowing for selective deprotection strategies.

However, there are also potential disadvantages to consider:

-

Harsh Deprotection Conditions: The use of strong acids like TFA for deprotection may not be suitable for substrates containing other acid-sensitive functional groups.

-

Steric Hindrance: The bulky nature of the t-butyl group can sometimes hinder reactions at adjacent stereocenters.

Data Presentation: A Quantitative Comparison

The efficiency of protection and deprotection steps is crucial for the overall yield of a multi-step synthesis. The following tables summarize quantitative data for the use of t-butyl esters and compare them with other common carboxylic acid protecting groups.

Table 1: Yields for t-Butyl Ester Protection and Deprotection

| Carboxylic Acid Substrate | Protection Method | Reagents | Yield (%) | Deprotection Method | Reagents | Yield (%) | Reference |

| Various free amino acids | Direct tert-butylation | 1.1 equiv. bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) | High | Acidolysis | TFA in DCM | Quantitative | [1][3] |

| N-Cbz-protected amino acids | Tf2NH-catalyzed tert-butylation | Catalytic Tf2NH in tert-butyl acetate | Modest | Acidolysis | TFA in DCM | Quantitative | [1] |

| Phenylacetic acid | Tf2NH-catalyzed tert-butylation | 2 mol% Tf2NH in tert-butyl acetate | 76 | Acidolysis | TFA in DCM | Quantitative | [1] |

| 4-Oxo-4-phenylbutanoic acid | Tf2NH-catalyzed tert-butylation | 5 mol% Tf2NH in tert-butyl acetate | 79 | Acidolysis | TFA in DCM | Quantitative | [1] |

| Di-tert-butyl 3,3'-iminodipropionate | - | - | - | Acidolysis | 10 eq TFA in DCM | High (used crude) | Benchchem |

Table 2: Comparative Overview of Common Carboxylic Acid Protecting Groups

| Protecting Group | Common Protection Method(s) | Typical Protection Yield (%) | Common Deprotection Method(s) | Typical Deprotection Yield (%) | Stability Profile |

| t-Butyl Ester | Isobutylene, H+; t-BuOH, DCC; t-Butyl acetate, H+ | 70-95 | Acidolysis (TFA, HCl) | >90 | Stable to base, nucleophiles, reducing agents. Labile to strong acid. |

| Methyl Ester | MeOH, H+ (Fischer esterification); CH2N2 | >90 | Saponification (NaOH, LiOH); Acid hydrolysis | 80-95 | Stable to acid, mild base. Labile to strong base. |

| Benzyl Ester | BnOH, H+; BnBr, base | >90 | Hydrogenolysis (H2, Pd/C); Strong acid/base | >90 | Stable to mild acid/base. Labile to hydrogenolysis, strong acid/base. |

| Allyl Ester | Allyl-OH, DCC; Allyl-Br, base | >90 | Pd(0)-catalyzed cleavage | >90 | Stable to acid/base. Labile to Pd(0) catalysts. |

Experimental Protocols

Detailed methodologies are essential for the successful application of protecting group strategies. The following are representative protocols for the protection and deprotection of carboxylic acids with t-butyl esters in the context of PROTAC synthesis.

Protocol 1: tert-Butylation of a Carboxylic Acid using Bis(trifluoromethanesulfonyl)imide (Tf2NH)[1][3]

This protocol describes a general and efficient method for the tert-butylation of carboxylic acids.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Bis(trifluoromethanesulfonyl)imide (Tf2NH) (catalytic amount, e.g., 2-10 mol%)

-

tert-Butyl acetate (solvent and reagent)

-

Anhydrous reaction vessel

-

Magnetic stirrer

Procedure:

-

To a stirred solution of the carboxylic acid in tert-butyl acetate, add a catalytic amount of Tf2NH at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired t-butyl ester.

Protocol 2: Deprotection of a Di-tert-butyl Ester Linker Intermediate[4]

This protocol describes the deprotection of a common di-tert-butyl ester linker to yield the corresponding di-acid, which can then be used for PROTAC assembly.

Materials:

-

Di-tert-butyl 3,3'-iminodipropionate (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolve Di-tert-butyl 3,3'-iminodipropionate in DCM (0.1 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (10 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.

-

The resulting crude 3,3'-iminodipropionic acid is obtained as a white solid and can be used in the next step without further purification.[4]

Protocol 3: Synthesis of a Heterobifunctional PROTAC using the Deprotected Linker[4]

This protocol outlines the stepwise synthesis of a heterobifunctional PROTAC.

Materials:

-

Crude 3,3'-iminodipropionic acid (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Amine-functionalized warhead (e.g., JQ1-amine) (1.0 eq)

-

Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine) (1.1 eq)

Procedure: Step 3a: Mono-amide Coupling

-

Dissolve the crude 3,3'-iminodipropionic acid in anhydrous DMF (0.1 M).

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

-

Add the first amine-functionalized molecule (e.g., JQ1-amine, 1.0 eq) and stir for 2-4 hours at room temperature, monitoring carefully by LC-MS to maximize the formation of the mono-coupled product.

-

Upon completion of the first coupling, add the second amine-functionalized molecule (e.g., Pomalidomide-amine, 1.1 eq) along with additional HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired heterobifunctional PROTAC.

Mandatory Visualization

Signaling Pathway: BRD4-Mediated Gene Transcription and its Disruption by a JQ1-based PROTAC

The bromodomain and extra-terminal (BET) protein BRD4 is a key regulator of gene transcription, and its dysregulation is implicated in various cancers.[4][5] BRD4 binds to acetylated histones on chromatin, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and the expression of oncogenes like c-MYC.[4][6] JQ1 is a potent inhibitor of BRD4.[7] A JQ1-based PROTAC links JQ1 to an E3 ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of BRD4, thereby downregulating the expression of its target genes.[8][9]

References

- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. thieme-connect.com [thieme-connect.com]

- 4. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Coupling Benzyl-PEG10-t-butyl ester to an Amine-Containing Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the conjugation of Benzyl-PEG10-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, to a ligand containing a primary amine. This process is critical in the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise linking of molecular moieties is required. The protocol outlines a two-step procedure: (1) the acidic deprotection of the t-butyl ester to reveal a terminal carboxylic acid, and (2) the subsequent coupling of this acid to an amine-functionalized ligand using common activating agents. Methodologies for purification and characterization of the final conjugate are also presented.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] this compound is a versatile, monodisperse linker designed for bioconjugation.[2] It features a benzyl (B1604629) ether at one terminus, providing a stable, protected hydroxyl group, and a t-butyl ester at the other, which can be selectively cleaved to yield a reactive carboxylic acid.[3][4] This allows for a directed, stepwise conjugation strategy.

The general workflow involves the deprotection of the t-butyl ester using an acid such as trifluoroacetic acid (TFA).[5][6] The resulting Benzyl-PEG10-acid is then activated to facilitate the formation of a stable amide bond with an amine-containing ligand. This activation can be achieved through several methods, most commonly using either a carbodiimide-based approach with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), or a uronium-based method with a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][8]

This application note provides detailed experimental protocols for both EDC/NHS and HATU mediated coupling, along with methods for purification and characterization of the final Benzyl-PEG10-ligand conjugate.

Assumed Structure of this compound:

For the protocols described herein, the structure is assumed to be a linear PEG10 chain with a terminal benzyl ether and a terminal t-butyl propionate (B1217596) ester.

Experimental Protocols

The overall experimental workflow is depicted below, involving deprotection followed by coupling.

Caption: Overall workflow for coupling this compound to an amine-ligand.

Step 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

(Optional) Scavengers: Triisopropylsilane (TIS), water

-

Cold diethyl ether

-

Rotary evaporator

-

Centrifuge

Protocol:

-

Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).[9] For acid-sensitive ligands, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended to trap the generated tert-butyl cations and prevent side reactions.[5]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-5 hours).[5][10]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.

-

To remove residual TFA, co-evaporate with toluene (B28343) (3x).

-

-

Precipitation and Purification:

-

Dissolve the resulting residue in a minimal amount of DCM.

-

Precipitate the product by adding the solution dropwise to a flask of cold diethyl ether with stirring.

-

Collect the precipitate by centrifugation, decant the ether, and dry the product under vacuum.

-

-

Characterization: Confirm the identity and purity of the resulting Benzyl-PEG10-acid using ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and Mass Spectrometry.[9][11]

Caption: Experimental workflow for the deprotection of this compound.

Step 2: Coupling of Benzyl-PEG10-acid to an Amine-Containing Ligand

Two common and effective methods for amide bond formation are provided below. The choice of method may depend on the specific ligand, its stability, and steric hindrance.

This method is widely used for bioconjugation in both organic and aqueous media.[7]

Materials:

-

Benzyl-PEG10-acid

-

Amine-containing ligand (R-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Anhydrous Dimethylformamide (DMF) or DCM

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0 (for aqueous reactions)[12]

-

Coupling Buffer: PBS, pH 7.2-7.5 (for aqueous reactions)[12]

-

Diisopropylethylamine (DIPEA) (for organic reactions)

Protocol (Organic Solvent Method):

-

Dissolution: Dissolve Benzyl-PEG10-acid (1 equivalent) in anhydrous DMF or DCM.

-

Activation: Add NHS (1.5-2.0 equivalents) and EDC-HCl (1.5-2.0 equivalents).[13] Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.

-

Coupling: Add the amine-containing ligand (1.0-1.2 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove byproducts. Purify the final conjugate using flash chromatography or preparative HPLC.

HATU is a highly efficient coupling reagent, often preferred for sterically hindered amines or when rapid reaction times are desired.[14]

Materials:

-

Benzyl-PEG10-acid

-

Amine-containing ligand (R-NH₂)

-

HATU

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Protocol:

-

Dissolution: Dissolve Benzyl-PEG10-acid (1 equivalent) in anhydrous DMF.

-

Activation and Coupling: Add HATU (1.1-1.5 equivalents) and DIPEA (2-3 equivalents) to the solution.[8] After stirring for a few minutes, add the amine-containing ligand (1.0-1.2 equivalents).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is typically much faster than EDC/NHS coupling. Monitor by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 10% LiCl solution and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography or preparative HPLC.

References

- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 2. Benzyl-PEG10-t-butyl ester_TargetMol [targetmol.com]

- 3. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 4. Benzyl PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. benchchem.com [benchchem.com]

- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]

Application Notes and Protocols for Targeted Degradation of Protein X using a Benzyl-PEG10-t-butyl ester-based PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional inhibitors.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[2] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[5] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target, marking it for degradation by the proteasome.[6][7]

This document provides detailed application notes and protocols for the use of a PROTAC synthesized with a Benzyl-PEG10-t-butyl ester linker for the targeted degradation of a hypothetical cytosolic oncoprotein, Protein X. The this compound serves as a flexible and soluble polyethylene (B3416737) glycol (PEG)-based linker, a common choice in PROTAC design to optimize the formation of a productive ternary complex.[8][9]

Mechanism of Action: PROTAC-Mediated Degradation of Protein X

The PROTAC utilizing the this compound linker (referred to as PX-PROTAC) is designed to induce the degradation of Protein X by hijacking a specific E3 ligase (e.g., Cereblon or VHL). The process, illustrated below, is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]

Caption: PROTAC-mediated degradation pathway of Protein X.

Quantitative Analysis of Protein X Degradation

The efficacy of PX-PROTAC is determined by its ability to induce the degradation of Protein X in a concentration-dependent manner. Key parameters for quantifying this activity are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[4][10]

Table 1: In Vitro Degradation of Protein X by PX-PROTAC

| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |

| Cancer Cell Line A | 24 | 25 | >95 |

| Cancer Cell Line B | 24 | 50 | >90 |

Table 2: Time-Course of Protein X Degradation

| PX-PROTAC Conc. (nM) | 4 hours (% Degradation) | 8 hours (% Degradation) | 16 hours (% Degradation) | 24 hours (% Degradation) |

| 10 | 15 | 40 | 65 | 75 |

| 50 | 45 | 70 | 90 | >95 |

| 250 | 60 | 85 | >95 | >95 |

Experimental Protocols

The following protocols provide a framework for assessing the activity of PX-PROTAC.

Experimental Workflow Overview

Caption: General workflow for evaluating PX-PROTAC efficacy.

Protocol 1: Western Blot for PROTAC-Induced Degradation of Protein X

This protocol is adapted from standard Western blotting procedures to quantify changes in Protein X levels following treatment with PX-PROTAC.[4]

Materials:

-

Cancer cell lines expressing Protein X

-

Cell culture medium and supplements

-

PX-PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels, electrophoresis apparatus, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Protein X

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of PX-PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control.

-

Replace the medium in each well with the medium containing the appropriate concentration of PX-PROTAC or vehicle.

-

Incubate for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cell lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[4]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.[4]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary antibody against Protein X (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.[4]

-

Normalize the intensity of the Protein X band to the corresponding loading control band.

-

Calculate the percentage of Protein X remaining relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of the PX-PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[4]

-

Protocol 2: Cell Viability Assay

This protocol assesses the effect of PX-PROTAC-mediated degradation of Protein X on cell viability.

Materials:

-

Cancer cell lines

-

96-well clear-bottom plates

-

PX-PROTAC stock solution

-

Cell viability reagent (e.g., MTT, or a luminescent-based ATP assay like CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with serial dilutions of PX-PROTAC (and vehicle control) as described in Protocol 1.

-

Incubate for a period relevant to the expected phenotypic outcome (e.g., 72 hours).

-

-

Viability Measurement:

-

Follow the manufacturer's instructions for the chosen viability reagent.

-

For MTT assays, this typically involves adding the reagent, incubating, solubilizing the formazan (B1609692) crystals, and reading the absorbance.

-

For luminescent assays, this involves adding the reagent and reading the luminescence.

-

-

Data Analysis:

-

Normalize the viability of treated cells to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the PX-PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

-

Signaling Pathway Considerations

The degradation of Protein X via the UPS is a multi-step enzymatic cascade. Understanding this pathway is crucial for troubleshooting and interpreting results.

Caption: The Ubiquitin-Proteasome System (UPS) cascade.

Conclusion

The use of PROTACs synthesized with linkers such as this compound represents a versatile and powerful strategy for inducing the degradation of specific proteins like Protein X. The protocols and data presented here provide a comprehensive guide for researchers to effectively screen, characterize, and quantify the activity of these novel therapeutic agents. Accurate and reproducible measurement of key parameters like DC50 and Dmax is essential for the successful development of targeted protein degraders.[3][11]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. info.edifydigitalmedia.com [info.edifydigitalmedia.com]

- 4. benchchem.com [benchchem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Nuances of Targeted Protein Degradation [pharmaweek.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.co.jp [promega.co.jp]

Application Notes and Protocols for In Vitro Degradation Assay Using a Benzyl-PEG10-t-butyl ester PROTAC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro degradation assay to evaluate the efficacy of a Proteolysis Targeting Chimera (PROTAC) featuring a Benzyl-PEG10-t-butyl ester linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][2] This technology offers a powerful approach for targeting proteins that have been traditionally considered "undruggable".[2]

The this compound linker is a key component of the PROTAC molecule, connecting the ligand that binds to the POI and the ligand that recruits an E3 ubiquitin ligase. The polyethylene (B3416737) glycol (PEG) component of the linker provides solubility and flexibility, while the benzyl (B1604629) and t-butyl ester groups can influence cell permeability and metabolic stability.[3][4][5][6][7]

PROTAC Mechanism of Action: A Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[8][9][10] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination.[11][12][13][14] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][8][11][15]

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow for In Vitro Degradation Assay

The following workflow outlines the key steps for assessing the degradation of a target protein induced by a this compound PROTAC. This process involves cell culture, PROTAC treatment, protein extraction, and quantification of the target protein, typically by Western blotting.[1][16]

Caption: Workflow for determining PROTAC efficacy.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with the PROTAC.

Materials:

-

Cell line expressing the target protein of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound PROTAC (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well or 96-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8]

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]

-

Prepare serial dilutions of the this compound PROTAC in complete growth medium. A typical concentration range to test is 0.1 nM to 10 µM.

-

Include a vehicle control well treated with the same final concentration of DMSO (typically ≤ 0.1%).[16]

-

Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.

-

Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.[1][8]

Western Blot Analysis of Protein Degradation

This protocol details the steps for quantifying the levels of the target protein following PROTAC treatment using Western blotting.[1][8][18]

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[8]

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[8]

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[8]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][16]

-

Collect the supernatant containing the protein.[16]

-

-

Protein Quantification:

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against the target protein diluted in blocking buffer overnight at 4°C with gentle agitation.[1][8]

-

Wash the membrane three times with TBST for 5-10 minutes each.[1][8]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][8]

-

Wash the membrane three times with TBST for 10 minutes each.[8]

-

-

Detection and Analysis:

-

Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[8]

-

Capture the chemiluminescent signal using an imaging system.[1][8]

-

Quantify the intensity of the bands using densitometry software.[1][18]

-

Normalize the target protein band intensity to the corresponding loading control band intensity.[18]

-

Data Presentation

The quantitative data from the Western blot analysis should be summarized to determine the key efficacy parameters of the PROTAC: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][16][19]

Table 1: Dose-Response of Target Protein Degradation

| PROTAC Concentration (nM) | Normalized Target Protein Level (Relative to Vehicle) | % Degradation |

| 0 (Vehicle) | 1.00 | 0 |

| 0.1 | 0.95 | 5 |

| 1 | 0.80 | 20 |

| 10 | 0.55 | 45 |

| 100 | 0.20 | 80 |

| 1000 | 0.15 | 85 |

| 10000 | 0.18 | 82 |

Note: The data in this table is for illustrative purposes only.

Table 2: Summary of PROTAC Efficacy Parameters

| Parameter | Value |

| DC50 | Calculated value (e.g., 12 nM) |

| Dmax | Calculated value (e.g., 85%) |

Note: DC50 and Dmax values are determined by plotting the percentage of protein degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.[16]

By following these detailed protocols and application notes, researchers can effectively evaluate the in vitro degradation capabilities of PROTACs containing a this compound linker, providing valuable insights for drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. biopharma.co.uk [biopharma.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Benzyl-PEG8-t-butyl ester | PROTAC Linkers | | Invivochem [invivochem.com]

- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lifesensors.com [lifesensors.com]

- 14. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. benchchem.com [benchchem.com]

- 19. Research Collection | ETH Library [research-collection.ethz.ch]

Application Note: NMR Spectroscopic Characterization of Benzyl-PEG10-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of Benzyl-PEG10-t-butyl ester using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, valuable in bioconjugation and drug delivery applications. NMR spectroscopy is a powerful analytical technique for confirming the structure and purity of such molecules. This application note outlines the expected ¹H and ¹³C NMR chemical shifts, provides detailed protocols for sample preparation and data acquisition, and includes a workflow for data processing.

Introduction

Polyethylene glycol (PEG) linkers are widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound incorporates a benzyl (B1604629) group for potential aromatic interactions or further functionalization, a flexible PEG10 spacer to enhance solubility and provide spatial separation, and a t-butyl ester protecting group for a carboxylic acid. Accurate structural verification and purity assessment are critical for the successful application of this linker in drug development. NMR spectroscopy provides unambiguous structural information and is a primary technique for characterization. This note details the expected spectral features and provides a standardized protocol for analysis.

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound contains several distinct chemical environments that can be readily identified by NMR spectroscopy. The key protons (¹H) and carbons (¹³C) are labeled in the diagram below for clear assignment in the NMR spectra.

Figure 1. Structure of this compound with labeled nuclei.

Predicted NMR Data

The following tables summarize the expected chemical shifts for this compound based on typical values for its constituent functional groups. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹H NMR Data (Predicted)

| Label | Protons | Multiplicity | Chemical Shift (ppm) |

| a | -CH₂-Ar | s | ~4.5 |

| b | Ar-H | m | ~7.3 |

| c, d, f, g | -O-CH₂- | m | 3.5 - 3.8 |

| e | -(CH₂CH₂O)₈- | s (broad) | ~3.65 |

| j | -C(CH₃)₃ | s | ~1.45 |

Note: The PEG protons often appear as a broad singlet due to the polymeric nature of the chain. The signals for the individual methylene (B1212753) groups near the ends of the PEG chain (c, d, f, g) may overlap with the main PEG signal.

¹³C NMR Data (Predicted)

| Label | Carbons | Chemical Shift (ppm) |

| a | -CH₂-Ar | ~73 |

| b | Ar-C | 127 - 138 |

| c, d, f, g | -O-CH₂- | 68 - 72 |

| e | -(CH₂CH₂O)₈- | ~70.5 |

| h | -C=O | ~170 |

| i | -C(CH₃)₃ | ~80 |

| j | -C(CH₃)₃ | ~28 |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]

-

Sample Amount: For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent: Use a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this type of molecule.[3] Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).[3]

-

Solvent Volume: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.[2]

-

Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or warming may be necessary. The solution should be free of any particulate matter.[1]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm). However, modern NMR spectrometers can also reference the residual solvent peak.

-

Tube Quality: Use clean, high-quality NMR tubes to avoid signal distortion.[3][4]

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

Data Processing and Analysis

Workflow for NMR Data Processing

The raw free induction decay (FID) signal must be processed to obtain the final frequency-domain spectrum.

Figure 2. NMR data processing workflow.

Detailed Processing Steps

-

Fourier Transformation: The initial time-domain FID is converted into a frequency-domain spectrum using a Fourier transform.[5]

-

Apodization: A window function (e.g., exponential or Gaussian) is applied to the FID before Fourier transformation to improve the signal-to-noise ratio or resolution.[5]

-

Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.[6]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[6]

-

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak or an internal standard (e.g., TMS at 0 ppm) to its known value.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons contributing to the signal. This is crucial for verifying the ratio of the different functional groups.

-

Peak Picking and Assignment: The chemical shift of each peak is determined and assigned to the corresponding nuclei in the molecule.

Troubleshooting

-

Broad Peaks: The PEG chain can lead to broader signals, especially for higher molecular weight PEGs.[7] This is normal. Broadening can also be caused by sample aggregation at high concentrations or the presence of paramagnetic impurities.[1]

-

Poor Shimming: If the peaks are asymmetric or show poor resolution, the magnetic field homogeneity (shimming) may need to be improved. This can be affected by the sample quality and tube positioning.[1]

-

¹³C Satellites in ¹H NMR: For large polymers like PEG, the ¹H-¹³C coupling from the 1.1% natural abundance of ¹³C can result in small satellite peaks on either side of the main PEG signal.[7][8] These should not be mistaken for impurities.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the protocols outlined in this application note, researchers can reliably verify the identity and purity of this important linker molecule. The provided tables of expected chemical shifts serve as a valuable reference for spectral interpretation, ensuring confidence in the quality of the material used in further research and development.

References

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. youtube.com [youtube.com]

- 6. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length.

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.

Question: My PROTAC exhibits high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer: This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex. The linker is critical for the effective assembly of the Target-PROTAC-E3 Ligase complex.[1][2] Here are several potential linker-related problems and troubleshooting steps:

-

Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2][3][4] Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where ubiquitination sites are not accessible.[1][3][4]

-

Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]

-

Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1]

Troubleshooting Workflow:

A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thereby reducing degradation efficiency.[1][2][3] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[1]

-

Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.

-

Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical for activity?

A1: A PROTAC is a heterobifunctional molecule with a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] The linker's primary function is to position the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target, marking it for proteasomal degradation.[3][5][6][7][8][9][10] The linker's length is a critical parameter; if it's too short, it can cause steric hindrance, and if it's too long, it may not effectively bring the two proteins together for efficient ubiquitination.[2][3][4]

Q2: What are the most common types of linkers used in PROTAC design?

A2: The most frequently used linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2][11][12][13] These are popular due to their synthetic accessibility and flexibility.[11] Other types include more rigid linkers incorporating moieties like piperazine, triazole, or alkynes to control the PROTAC's conformation.[2][14]

Q3: How does linker composition, beyond length, affect PROTAC performance?

A3: Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][] For example, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability.[2]

Q4: What is the optimal linker length for a PROTAC?

A4: There is no universal optimal linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[4][11][16] The "sweet spot" for linker length often falls within a narrow range, and even minor changes can significantly impact degradation efficacy.[4]

Data on Linker Length and PROTAC Efficacy

The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy for different target proteins.

Table 1: Impact of Linker Length on BRD4 Degradation

| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | Alkyl | 8 | >1000 | <10 |

| PROTAC B | Alkyl | 12 | 150 | 65 |

| PROTAC C | Alkyl | 16 | 25 | >90 |

| PROTAC D | Alkyl | 20 | 200 | 60 |

Data compiled from publicly available research findings.

Table 2: Impact of Linker Length on ERα Degradation

| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC E | PEG | 12 | 500 | 40 |

| PROTAC F | PEG | 16 | 50 | >95 |

| PROTAC G | PEG | 20 | 350 | 55 |

| PROTAC H | PEG | 24 | 800 | 30 |

Data compiled from publicly available research findings.[4]

Key Experimental Protocols

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[16][17]

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16][17][18]

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16][18]

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[16][18]

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[18]

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[18]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding affinities and kinetics of binary and ternary complex formation in real-time.[2][16]

Methodology:

-

Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[16]

-

Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[2][16]

-

Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[2][16] An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[2]

Cell Viability Assay (e.g., MTS Assay)

This assay determines the cytotoxic effect of PROTAC-mediated protein degradation, particularly in cancer cells dependent on the target protein for survival.[18]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[3][18]

-

Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified duration (e.g., 72 hours).[3][18]

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[3][18]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[3][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3][18]

Visualizations

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A rational workflow for PROTAC linker selection and optimization.

Caption: The logical relationship between linker length and PROTAC efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. Linker Design and Optimization protocol v1 [protocols.io]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Technical Support Center: t-Butyl Ester Deprotection in PROTAC Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the acid-catalyzed deprotection of tert-butyl (t-butyl) esters in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed t-butyl ester deprotection?

The deprotection proceeds via an acid-catalyzed cleavage pathway. First, the carbonyl oxygen of the ester is protonated by a strong acid (like TFA or HCl), which increases the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tertiary t-butyl carbocation, forming a carboxylic acid and the t-butyl cation.[1] This reactive cation can then be deprotonated to form isobutylene (B52900) gas or trapped by a nucleophile/scavenger.[1]

Q2: Which acidic reagents are most commonly used for t-butyl ester deprotection?

Trifluoroacetic acid (TFA) and hydrogen chloride (HCl), typically as a solution in an organic solvent like dioxane or hexafluoroisopropanol (HFIP), are the most common reagents.[2][3][4] Other acids such as sulfuric acid, p-toluenesulfonic acid, and Lewis acids like Zinc Bromide (ZnBr₂) are also used, particularly when milder or more selective conditions are required.[5][6]

Q3: Why are scavengers necessary during deprotection with strong acids like TFA?

During acidolysis, the cleavage of the t-butyl group generates a stable and reactive t-butyl carbocation.[7] This electrophile can alkylate nucleophilic residues within the PROTAC molecule, such as the indole (B1671886) ring of tryptophan or the thiol of cysteine, leading to unwanted side products.[7][8] Scavengers are added to the reaction mixture to "trap" or quench these reactive cations before they can cause side reactions.[7][8]

Q4: What are some common scavengers and when should I use them?

The choice of scavenger depends on the amino acid composition of your molecule.

-

Triisopropylsilane (TIS): A highly effective and common scavenger for t-butyl cations.[9]

-

Water: Often used in combination with TIS and TFA (e.g., a 95:2.5:2.5 TFA/TIS/H₂O cocktail) to help quench cations.[9]

-

Thioanisole (B89551)/Dimethyl Sulfide (DMS): Particularly effective at reducing the S-t-butylation of cysteine residues.[7][10]

-

1,2-Ethanedithiol (EDT): A potent scavenger, especially useful if you anticipate issues with thiol-containing residues.[9]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Q: My deprotection reaction is not going to completion, or it is very slow. What are the potential causes and solutions?

-

Insufficient Acid Strength/Concentration: Some substrates, especially those with steric hindrance around the ester, may require stronger acidic conditions.

-

Poor Solubility: If the PROTAC intermediate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

-

Solution: Choose a solvent system that ensures complete solubility of your starting material.

-

-

Insufficient Reaction Time or Low Temperature: Deprotection rates are temperature-dependent.

-

Solution: Extend the reaction time and continue to monitor by TLC or LC-MS. If the molecule is stable, consider gently warming the reaction, but be cautious as this can also increase the rate of side reactions. Most deprotections are carried out at room temperature.[7]

-

Issue 2: Formation of Side Products and Product Degradation

Q: I'm observing unexpected masses by LC-MS or impurities in my NMR after deprotection. What is happening?

-

Alkylation by t-Butyl Cations: As mentioned in the FAQ, the t-butyl cation is a primary culprit for side product formation.

-

Cleavage of Other Acid-Labile Groups: PROTACs are often complex molecules containing multiple protecting groups. Strong acids like TFA can simultaneously cleave other acid-sensitive groups such as Boc (tert-butyloxycarbonyl), Trt (trityl), or Pbf (pentamethyldihydrobenzofuran-sulfonyl).

Data Summary: Comparison of Deprotection Reagents

The following table summarizes common conditions and outcomes for different deprotection reagents. Note that efficiencies are highly substrate-dependent.

| Reagent System | Typical Conditions | Deprotection Efficiency | Key Considerations |

| TFA / DCM | 20-50% TFA in DCM, 0°C to RT, 1-4 h | 90-98%[3] | Strong acid, risk of side reactions. Scavengers are essential. |

| HCl / Dioxane | 4M HCl in 1,4-Dioxane (B91453), RT, 30 min - 2 h | High | Efficient and fast.[2][13] Can be selective for Boc over t-butyl esters in some cases.[2][13][14] |

| HCl / HFIP | ~1.3 eq. HCl in Hexafluoroisopropanol, RT, 4 h | >99%[3] | Excellent efficiency; HFIP is a good solvent for pAA, preventing precipitation of partially deprotected intermediates.[3] |

| ZnBr₂ / DCM | 5-10 eq. ZnBr₂ in DCM, RT, 12-24 h | Good to High[6][15] | Milder Lewis acid condition. Useful for substrates with other acid-labile groups.[5][6][16] |

Visual Guides: Workflows and Logic

Caption: General experimental workflow for t-butyl ester deprotection.

Caption: Troubleshooting logic for common deprotection issues.

Detailed Experimental Protocols

Protocol 1: Deprotection using TFA/DCM with Scavengers

-